![molecular formula C22H23ClN2O3 B3397695 2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide CAS No. 1021221-08-8](/img/structure/B3397695.png)
2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide
描述
2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide, also known as CPI-455, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential as a therapeutic agent. The compound has been shown to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in regulating gene expression.
作用机制
2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide functions as a BET inhibitor, which means that it targets the bromodomains of the BET family of proteins. These proteins are involved in regulating gene expression by binding to acetylated lysine residues on histones. By inhibiting the activity of BET proteins, 2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide disrupts gene transcription and leads to the downregulation of oncogenes, which are genes that contribute to the development of cancer.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit inflammation and reduce the production of pro-inflammatory cytokines. 2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide has also been shown to improve insulin sensitivity in obese mice, suggesting that it may have potential as a treatment for metabolic disorders.
实验室实验的优点和局限性
One of the main advantages of 2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide for lab experiments is its specificity for BET proteins. Unlike other BET inhibitors, 2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide does not target other bromodomain-containing proteins, which reduces the risk of off-target effects. However, one limitation of 2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide is its low solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for the study of 2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide. One potential avenue is to investigate its efficacy as a combination therapy with other chemotherapeutic agents. Another direction is to explore its potential as a treatment for metabolic disorders, such as type 2 diabetes. Additionally, further research is needed to optimize the synthesis method for 2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide, as well as to develop more soluble analogs of the compound for use in experimental settings.
科学研究应用
2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a therapeutic agent. The compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. 2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it may have potential as a combination therapy.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c23-17-6-9-19(10-7-17)28-14-21(26)24-18-8-5-15-11-12-25(20(15)13-18)22(27)16-3-1-2-4-16/h5-10,13,16H,1-4,11-12,14H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALBWRGCQLGGSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-(cyclopentanecarbonyl)indolin-6-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。